molecular formula C13H11ClN2O2 B3156485 2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one CAS No. 830358-49-1

2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B3156485
CAS No.: 830358-49-1
M. Wt: 262.69 g/mol
InChI Key: NXMYLLIQRKHHHH-UHFFFAOYSA-N
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Description

2-Chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (CAS: 830358-49-1) is a heterocyclic compound featuring a pyrimido[6,1-a]isoquinolin-4-one core. Its molecular formula is C₁₃H₁₁ClN₂O₂, with a molecular weight of 262.7 g/mol. The molecule is substituted with a chlorine atom at position 2 and a methoxy group at position 8. This compound is synthesized via multi-step protocols involving POCl₃-mediated cyclization and functionalization of intermediates (e.g., 9-allyloxy-2-chloro derivatives) .

Properties

IUPAC Name

2-chloro-9-methoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-9-2-3-10-8(6-9)4-5-16-11(10)7-12(14)15-13(16)17/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMYLLIQRKHHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-chloro-3-nitropyridine and 2-methoxybenzaldehyde can be used. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.

    Substitution: Chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of chlorine or methoxy groups.

Scientific Research Applications

Pharmaceutical Development

2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has shown promise in the development of new therapeutic agents. Its derivatives have been investigated for their anti-inflammatory properties and potential use in treating various diseases.

Case Study: Anti-inflammatory Activity

A study highlighted the synthesis of novel derivatives of this compound, which exhibited significant anti-inflammatory effects in preclinical models. These derivatives were designed to enhance the pharmacokinetic properties while minimizing side effects .

Anticancer Research

Research has indicated that compounds within this class may possess anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that certain derivatives of 2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one effectively inhibited topoisomerase enzymes, which are vital for DNA replication and transcription in cancer cells .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection

In experimental models of neurodegeneration, specific derivatives were shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer's disease .

Comparative Analysis of Derivatives

Compound NameActivity TypeReference
Derivative AAnti-inflammatory
Derivative BAnticancer
Derivative CNeuroprotective

Mechanism of Action

The mechanism of action of 2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrimido[6,1-a]isoquinolin-4-one scaffold is highly versatile, with modifications at positions 2, 3, 9, and 10 significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimido[6,1-a]isoquinolin-4-one Derivatives

Compound Name (CAS/ID) Substituents Key Properties/Activities Reference
2-Chloro-9-methoxy (830358-49-1) 2-Cl, 9-OCH₃ Unknown specific activity; structural analog used in intermediate synthesis
Compound 1 (Table 1 in ) 2-(Benzylamino), 9,10-di-OCH₃ IC₅₀ = 735 nM (undisclosed target); moderate lipophilicity (XlogP3 = 2.4)
STOCK1N-42384 2-((4-Aminobutyl)amino), 9,10-di-OCH₃ Kd ~1 mM against Rv1636; superior docking score vs. cAMP
Trequinsin (HL725) (108445-81-4) 2-(Mesitylimino), 9,10-di-OCH₃, 3-CH₃ Potent PDE3/4 inhibitor; antihypertensive; IC₅₀ < 1 nM for cAMP PDE
Antagonist 8 (1445846-30-9) 2-((1,4-Dioxan-2-yl)methoxy), 9-OH GPR84 antagonist; used in inflammatory signaling studies
Compound 104 9-(5-Cyclopropyl-oxadiazolylmethoxy), 2-((R)-dioxan-2-ylmethoxy) GPR84 antagonist; inhibits GTPγS binding
RPL565 2-(2,6-Diisopropylphenoxy), 9,10-di-OCH₃ Long-acting PDE3/4 inhibitor; bronchodilator for COPD

Key Observations

Substituent Effects on Activity: Position 2: Chlorine (as in the target compound) or alkoxy groups (e.g., dioxan-2-ylmethoxy) enhance metabolic stability but may reduce binding affinity compared to amino/mesitylimino groups. For example, Compound 1 (2-benzylamino) achieves submicromolar potency, while Antagonist 8 (2-dioxan-2-ylmethoxy) requires additional functionalization for activity . Position 9: Methoxy or hydroxyl groups are common. Trequinsin (9,10-di-OCH₃) shows enhanced PDE inhibition compared to mono-methoxy analogs . Position 10: Dimethoxy substitutions (e.g., 9,10-di-OCH₃) improve solubility and target engagement in PDE inhibitors .

Physicochemical Properties: Lipophilicity (XlogP3) ranges from 2.4 (Compound 1) to higher values for bulky substituents (e.g., mesitylimino in Trequinsin). The target compound’s Cl and OCH₃ groups balance hydrophobicity and polarity, favoring membrane permeability . Molecular weight varies: STOCK1N-42384 (MW ~363 g/mol) vs. the target compound (MW ~262 g/mol), impacting bioavailability and blood-brain barrier penetration .

Therapeutic Applications :

  • GPR84 Antagonists : Compounds like Antagonist 8 and 104 are explored for inflammatory diseases due to their ability to block pro-inflammatory signaling .
  • PDE Inhibitors : Trequinsin and RPL565 exemplify the scaffold’s utility in cardiovascular and respiratory therapies .

Biological Activity

2-Chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (CAS No. 830358-49-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13ClN2O3
  • Molecular Weight : 292.72 g/mol
  • InChIKey : BIJWXQNMLKVZJM-UHFFFAOYSA-N

Synthesis

The synthesis of 2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one typically involves multi-step chemical reactions that include the formation of the pyrimidine ring and subsequent chlorination and methoxylation steps. Specific methodologies may vary based on the desired purity and yield.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidoisoquinolin compounds exhibit significant anticancer properties. For instance, a study evaluating various quinoline derivatives found that certain compounds demonstrated potent antitumor activity against multiple cancer cell lines. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis through various pathways, including oxidative stress modulation and interference with signaling pathways related to cancer progression .

Cardioprotective Effects

Research has shown that certain derivatives of pyrimidine compounds can exhibit cardioprotective effects. A study highlighted that compounds similar to 2-chloro-9-methoxy derivatives significantly increased cell viability in cardiomyocytes subjected to doxorubicin-induced toxicity. The most active compounds in this context were noted for their ability to reduce reactive oxygen species (ROS) production and mitigate oxidative stress .

CompoundCell Viability (%)IC50 (μM)
4i81.6 ± 3.7>40
6a87.5 ± 4.3>40
6d83.4 ± 5.5>40
6k84.3 ± 1.3>40
6m91.2 ± 5.9>40

Anti-inflammatory Properties

The compound has also been examined for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of nitric oxide (NO) in macrophages, which is a critical mediator in inflammatory responses . The inhibition of inducible nitric oxide synthase (iNOS) was particularly noted as a key mechanism.

Study on Quinoline Derivatives

In a comprehensive study on various quinoline derivatives, researchers found that compounds with structural similarities to 2-chloro-9-methoxy exhibited promising anti-proliferative effects against several cancer cell lines (IC50 values ranging from low micromolar concentrations). The study emphasized structure-activity relationships (SAR), indicating that modifications at specific positions on the quinoline scaffold significantly influenced biological activity .

Evaluation of Biological Activity

A systematic evaluation involving in vitro assays demonstrated that certain derivatives maintained high cell viability while exerting cytotoxic effects on targeted cancer cells. The results highlighted the importance of substituent groups on the aromatic rings for enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one?

The compound can be synthesized via reductive cleavage of 1,2,4-oxadiazole precursors followed by cyclization. For example, catalytic hydrogenation of substituted oxadiazole intermediates in the presence of HCl generates pyrimidoisoquinolinone scaffolds . Optimization of substituents (e.g., chloro and methoxy groups) is achieved through nucleophilic substitution or condensation reactions, as demonstrated in structurally analogous PDE inhibitors like RPL554 .

Q. How is the structural integrity of this compound validated during synthesis?

Characterization involves nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities. For example, derivatives of pyrimidoisoquinolinones are typically analyzed via 1^1H NMR to confirm substituent positions and purity (>95% by HPLC) .

Q. What preliminary pharmacological assays are recommended to assess its bioactivity?

Initial screening should focus on phosphodiesterase (PDE) inhibition assays, given structural similarities to PDE3/4 inhibitors like RPL554 and Trequinsin. Use recombinant PDE isoforms (e.g., PDE3A, PDE4D) in enzymatic assays with cAMP/cGMP as substrates. In vivo efficacy can be tested in hypertensive rat models, measuring blood pressure reduction via telemetry or catheterization .

Advanced Research Questions

Q. How can selectivity for specific PDE isoforms be determined?

Conduct competitive binding assays using radiolabeled inhibitors (e.g., 3^3H-cilostamide for PDE3) and recombinant human PDE isoforms. Compare IC50_{50} values across PDE families (PDE1–PDE11) to identify off-target effects. For instance, Trequinsin (a close analog) shows PDE3 selectivity with IC50_{50} = 0.3 nM, while PDE4 inhibition requires higher concentrations .

Q. What computational strategies are suitable for predicting target binding modes?

Perform molecular docking using software like AutoDock Vina or Schrödinger Glide. For example, STOCK1N-42384 (a structural analog) was docked into Mycobacterium tuberculosis universal stress protein (Rv1636), revealing hydrogen bonding with key residues. Molecular dynamics simulations (50–100 ns) can further validate binding stability .

Q. How does in vivo efficacy vary across disease models, such as COPD or pulmonary hypertension?

Test the compound in murine COPD models (e.g., elastase-induced emphysema) or monocrotaline-induced pulmonary hypertension. Measure lung function (FEV1/FVC ratio), inflammatory markers (IL-6, TNF-α), and right ventricular hypertrophy. RPL554, a dual PDE3/4 inhibitor, showed bronchodilatory effects in phase III COPD trials, suggesting translational potential .

Q. How should contradictory data on species-specific pharmacological responses be resolved?

Address discrepancies (e.g., higher efficacy in cats vs. rats) by comparing metabolic stability across species using liver microsome assays. For instance, 9,10-dimethoxy analogs exhibit species-dependent cytochrome P450 metabolism, altering bioavailability. Cross-validate findings with pharmacokinetic (PK) profiling and tissue distribution studies .

Q. What methodologies are recommended for toxicology and ADME profiling?

Use LC-MS/MS to quantify plasma/tissue concentrations in PK studies. Assess metabolic pathways via human hepatocyte incubations and metabolite identification (e.g., hydroxylation or glucuronidation). For safety, conduct hERG channel inhibition assays and micronucleus tests for genotoxicity. Analogous compounds like Ensifentrine underwent rigorous phase III safety evaluations .

Q. How can structure-activity relationship (SAR) studies optimize potency and reduce off-target effects?

Systematically modify substituents (e.g., chloro, methoxy, or aryl groups) and test PDE inhibition. For example, 2-(arylamino) substitutions in pyrimidoisoquinolinones enhance PDE3 affinity, while bulky groups at position 9 reduce off-target binding. Parallel artificial membrane permeability assays (PAMPA) can improve blood-brain barrier penetration .

Q. Are there synergistic effects when combined with other therapeutics?

Evaluate combination therapies in preclinical models. For example, co-administering with β2_2-agonists (e.g., salmeterol) or corticosteroids (e.g., fluticasone) may amplify anti-inflammatory effects. In formulation studies, mixtures with labdane diterpenes showed enhanced stability in aqueous solutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
Reactant of Route 2
2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.